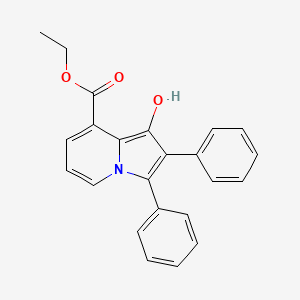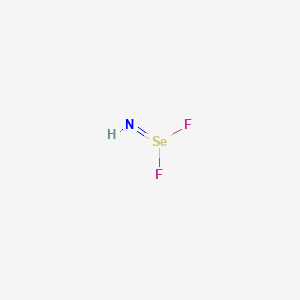
Selenimidous difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenimidous difluoride is a chemical compound that contains selenium and fluorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s molecular structure and reactivity make it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenimidous difluoride can be synthesized through various methods. One common approach involves the reaction of selenium oxychloride with potassium fluoride, resulting in the formation of seleninyl fluoride, which can then be further processed to obtain this compound . Another method involves the reaction of selenium tetrafluoride with water or selenium dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using high-purity reagents and controlled reaction conditions. The use of specialized equipment and techniques ensures the efficient and safe production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Selenimidous difluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique molecular structure and the presence of selenium and fluorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, potassium fluoride, and xenon difluoride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving this compound include pentafluoroselenium hypofluorite and other selenium-containing compounds . These products have various applications in different fields of science and industry.
Aplicaciones Científicas De Investigación
Selenimidous difluoride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, the compound’s unique properties make it a potential candidate for the development of new drugs and therapies . In industry, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of selenimidous difluoride involves its interaction with molecular targets and pathways in biological systems. The compound can induce apoptosis in transformed cells, making it a potential chemopreventive agent . It also interacts with various enzymes and proteins, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to selenimidous difluoride include selenoyl fluoride, selenium oxyfluoride, and selenium dioxydifluoride . These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of both selenium and fluorine atoms. This combination gives the compound distinct properties and makes it suitable for various applications in science and industry.
Propiedades
Número CAS |
83573-71-1 |
|---|---|
Fórmula molecular |
F2HNSe |
Peso molecular |
131.98 g/mol |
InChI |
InChI=1S/F2HNSe/c1-4(2)3/h3H |
Clave InChI |
CRJWVOZTSWSCFD-UHFFFAOYSA-N |
SMILES canónico |
N=[Se](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
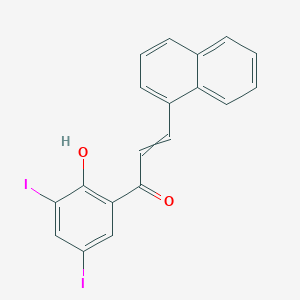
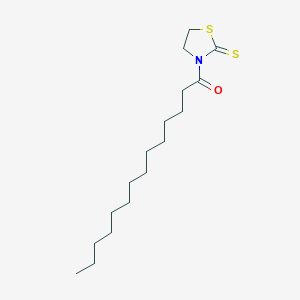
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
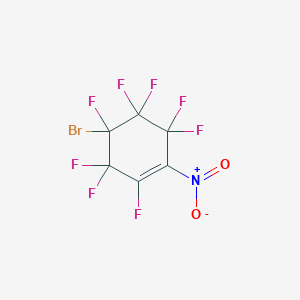
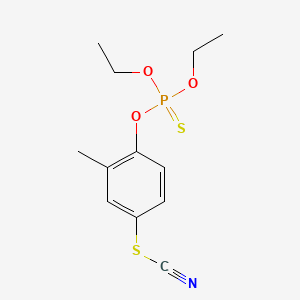
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
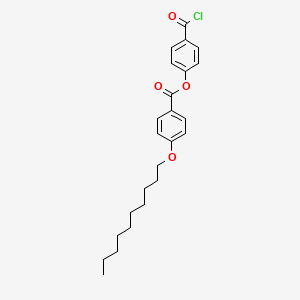
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

silane](/img/structure/B14427335.png)
